molecular formula C13H13N3O3S B2657583 N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 916033-74-4

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2657583
CAS No.: 916033-74-4
M. Wt: 291.33
InChI Key: NSPCWJAUIVTRKB-UHFFFAOYSA-N
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Description

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene precursor, which undergoes a series of functional group transformations to introduce the carbamoyl and oxazole moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-succinamic acid
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3,4,5-tetrafluorobenzamide

Uniqueness

N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a cyclopenta[b]thiophene ring and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-6-5-8(16-19-6)12(18)15-13-10(11(14)17)7-3-2-4-9(7)20-13/h5H,2-4H2,1H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPCWJAUIVTRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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